molecular formula C12H10N2O2 B15209969 Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)- CAS No. 98061-56-4

Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)-

Cat. No.: B15209969
CAS No.: 98061-56-4
M. Wt: 214.22 g/mol
InChI Key: ZZDGEANNPXFWTP-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide: is an organic compound that features a cyano group attached to a dihydrofuran ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.

Major Products:

    Oxidation: Products may include oxidized derivatives of the dihydrofuran ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a cyano group, dihydrofuran ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

98061-56-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(4-cyano-2,3-dihydrofuran-5-yl)benzamide

InChI

InChI=1S/C12H10N2O2/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,14,15)

InChI Key

ZZDGEANNPXFWTP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1C#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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